molecular formula C11H14FN B13258959 3-(2-Fluorophenyl)-4-methylpyrrolidine

3-(2-Fluorophenyl)-4-methylpyrrolidine

Cat. No.: B13258959
M. Wt: 179.23 g/mol
InChI Key: AGJYNEFJKPZCPO-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-methylpyrrolidine is a pyrrolidine derivative featuring a fluorine-substituted aromatic ring at position 3 and a methyl group at position 4 of the pyrrolidine scaffold. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility, which enhances binding to biological targets. The fluorine atom at the ortho position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the methyl group introduces steric effects that may influence selectivity .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H14FN/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h2-5,8,10,13H,6-7H2,1H3

InChI Key

AGJYNEFJKPZCPO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-methylpyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with 4-methylpyrrolidine under specific conditions. One common method includes the use of a catalyst such as platinum or palladium on carbon, with the reaction carried out in a solvent like acetonitrile or tetrahydrofuran .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. This often involves multi-step reactions, including bromination, condensation, and hydrogenation. The use of efficient catalysts and purification techniques like recrystallization is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .

Scientific Research Applications

3-(2-Fluorophenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

3-(4-Fluorophenyl)pyrrolidine ():

  • The para-fluorophenyl substituent creates distinct electronic effects compared to the ortho-fluorine in the target compound. The para-substitution reduces steric hindrance but may decrease π-π stacking efficiency in receptor binding .
  • Crystallographic Data : In 4-(4-fluorophenyl)-10-methyldispiro-indane-2,2'-pyrrolidine-3,3', the fluorophenyl ring exhibits a dihedral angle of 12.82° with the pyrrolidine ring, indicating moderate conjugation .

The hydroxyl group in this compound increases hydrophilicity, contrasting with the hydrophobic methyl group in the target molecule .

(S)-1-((S)-2-(4-fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (): This compound features an ethylamine side chain with a methylamino group, enabling additional hydrogen bonding. The presence of a hydroxyl group at position 3 of pyrrolidine alters solubility and pharmacokinetic properties compared to the methyl group in the target compound .

Physicochemical Properties

Comparative Data :

Compound Melting Point (°C) Yield (%) IR Absorption (cm⁻¹) Reference
3-(2-Fluorophenyl)-4-methylpyrrolidine* N/A N/A ~3027 (C-H aromatic) Inferred
2-Amino-4-(4-fluorophenyl)pyridine derivative 269–272 81 3462 (N-H asym.), 3329 (N-H sym.)
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine analog N/A N/A N/A
  • Halogen Effects : Chlorophenyl derivatives (e.g., compound 12 in ) exhibit higher molecular weights and lower solubility compared to fluorophenyl analogs due to chlorine’s larger atomic radius and electronegativity .

Biological Activity

3-(2-Fluorophenyl)-4-methylpyrrolidine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(2-Fluorophenyl)-4-methylpyrrolidine is C11H12FNC_{11}H_{12}FN with a molecular weight of approximately 189.22 g/mol. The compound features a pyrrolidine ring substituted with a fluorophenyl group and a methyl group, which may influence its interaction with biological targets.

Research indicates that compounds with pyrrolidine structures often interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom in the phenyl group can enhance lipophilicity, potentially improving membrane permeability and interaction with lipid membranes.

  • Enzyme Interaction : Pyrrolidine derivatives have been shown to modulate enzyme activity, which can lead to alterations in metabolic pathways. For instance, studies suggest that these compounds can inhibit or activate specific enzymes involved in critical biochemical pathways.
  • Cell Signaling : The compound may influence cellular signaling pathways by altering gene expression and protein interactions. This modulation can affect cell proliferation, apoptosis, and other vital cellular processes .
  • Antiproliferative Activity : Preliminary investigations have indicated that 3-(2-Fluorophenyl)-4-methylpyrrolidine exhibits antiproliferative effects against various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and induction of apoptotic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-(2-Fluorophenyl)-4-methylpyrrolidine:

Biological Activity Observation Reference
Antiproliferative ActivityInhibits growth in cancer cell lines
Enzyme ModulationAlters activity of metabolic enzymes
Cellular Signaling ModulationAffects gene expression and signaling
Toxicity StudiesExhibits cytotoxic effects at high doses

Case Studies

  • Anticancer Potential : A study evaluated the antiproliferative effects of 3-(2-Fluorophenyl)-4-methylpyrrolidine on breast and colon cancer cell lines. Results indicated significant growth inhibition, suggesting its potential as a therapeutic agent in oncology .
  • Toxicological Assessment : In vitro studies have demonstrated that higher concentrations of the compound lead to increased cytotoxicity in Jurkat cells, highlighting the need for careful dose management in therapeutic applications .
  • Mechanistic Insights : Research involving structure-activity relationships (SAR) has provided insights into how modifications to the pyrrolidine structure can enhance biological activity, particularly regarding binding affinity to specific targets .

Q & A

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-4-methylpyrrolidine, and how can reaction efficiency be optimized?

A multi-step synthetic approach involving palladium-catalyzed cross-coupling or reductive amination is commonly employed. For example, analogous pyrrolidine derivatives (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized via nucleophilic substitution in dichloromethane with NaOH, followed by purification and yield optimization . To improve efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and optimal conditions, as demonstrated in ICReDD’s workflow for reducing trial-and-error experimentation .

Q. What spectroscopic techniques are most effective for characterizing 3-(2-fluorophenyl)-4-methylpyrrolidine, and how should data be interpreted?

Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and X-ray crystallography. For instance, torsion angles and dihedral angles (e.g., O1A–C1A–C2A–C7A = -171.09°) in structurally similar compounds (e.g., 4-(2-fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile) are resolved via crystallographic data (e.g., C9B–C8B–H8BB = 110.9°) . Assign peaks by comparing experimental NMR shifts to databases of fluorophenyl-pyrrolidine analogs (e.g., 3-(4-methoxyphenyl)pyrrolidine derivatives) .

Q. What safety protocols are critical when handling 3-(2-fluorophenyl)-4-methylpyrrolidine in laboratory settings?

Follow hazard codes H300 (fatal if swallowed), H315 (skin irritation), and P210 (avoid heat/sparks) as outlined in safety data sheets for related fluorophenyl-pyrrolidines . Use fume hoods for synthesis steps involving volatile intermediates (e.g., methyl 4-(4-fluorophenyl)-1-methyl-3-nitromethyl-2-oxospiro[indoline-3,2'-pyrrolidine]-3-carboxylate) and store waste separately for professional disposal .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for 3-(2-fluorophenyl)-4-methylpyrrolidine derivatives be resolved?

Apply multi-technique validation:

  • Cross-reference NMR coupling constants (e.g., 3JHH^3J_{HH} values) with Density Functional Theory (DFT)-predicted geometries .
  • Resolve crystallographic ambiguities (e.g., disordered fluorine positions) using high-resolution synchrotron data, as seen in analogous spiro-indane-pyrrolidine structures .
  • For conflicting bioactivity data, conduct dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate steric/electronic effects of the 2-fluorophenyl group .

Q. What strategies optimize enantioselective synthesis of 3-(2-fluorophenyl)-4-methylpyrrolidine?

  • Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) in asymmetric hydrogenation, as applied to (2R,4R)-1-(3-chloro-2-fluorobenzyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)piperidine derivatives .
  • Screen transition-metal catalysts (e.g., Ru-PNNP complexes) to enhance enantiomeric excess (ee) via steric tuning of the fluorophenyl group .
  • Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy for kinetic resolution .

Q. How can computational modeling improve the design of 3-(2-fluorophenyl)-4-methylpyrrolidine-based bioactive molecules?

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities at target receptors (e.g., dopamine D3), leveraging the fluorophenyl group’s π-stacking potential .
  • Simulate metabolic stability using ADMET predictors (e.g., SwissADME) to optimize substituents (e.g., methyl at C4) for reduced CYP450 interactions .
  • Validate force fields (e.g., GAFF2) against experimental solubility and logP data for derivatives like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine .

Q. What experimental frameworks assess the ecological impact of 3-(2-fluorophenyl)-4-methylpyrrolidine during disposal?

  • Conduct OECD 301F biodegradability tests, noting that fluorophenyl groups often exhibit persistence (e.g., 4-(2,4-dichlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile showed no biodegradability data) .
  • Use zebrafish embryo toxicity assays (ZFET) to evaluate LC50_{50} values, given structural analogs’ H400 (aquatic toxicity) classifications .
  • Apply lifecycle analysis (LCA) to compare waste treatment methods (e.g., incineration vs. microbial degradation) for fluorine-containing byproducts .

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